

Application Notes: SB-649868 Administration in Rats

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Compound of Interest		
Compound Name:	SB-649868	
Cat. No.:	B1680840	Get Quote

Introduction

SB-649868 is a potent and selective dual orexin receptor antagonist (DORA) that targets both the orexin-1 (OX1R) and orexin-2 (OX2R) receptors.[1][2] Developed by GlaxoSmithKline for the treatment of insomnia, it has demonstrated significant sleep-promoting effects in preclinical rodent models and in human clinical trials.[3][4] The orexin neuropeptide system, originating in the lateral hypothalamus, is a central regulator of wakefulness and arousal.[5] By competitively blocking the binding of orexin A and orexin B to their receptors, SB-649868 effectively suppresses the wake-promoting signals, thereby increasing both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep.[6][7]

These application notes provide a detailed protocol for the preparation and oral administration of **SB-649868** to rats for the purpose of studying its effects on sleep architecture and other physiological parameters.

Mechanism of Action

The orexin system promotes wakefulness by activating key arousal centers in the brain, including the locus coeruleus (noradrenergic), dorsal raphe nucleus (serotonergic), tuberomammillary nucleus (histaminergic), and laterodorsal/pedunculopontine tegmental nuclei (cholinergic).[3][5] **SB-649868** acts as an antagonist at both OX1 and OX2 receptors located on neurons in these areas, preventing orexin-mediated excitation. This inhibition of multiple arousal pathways leads to a reduction in wakefulness and an increase in sleep propensity.[2][6]



Preclinical studies in rats have shown that **SB-649868** effectively reduces sleep latency and increases the duration of both NREM and REM sleep without causing motor impairment.[6][8]

Data Presentation

Pharmacokinetic Profile of SB-649868

Parameter	Value	Species	Notes
Route of Administration	Oral	Human / Rat	Orally active compound.[1][6]
Half-life (t½)	3-6 hours	Human	Comparable to other hypnotic agents.[9]
Time to max concentration (Tmax)	~2.5 - 2.75 hours	Human (fed state)	Rate of absorption is increased when administered with food.[10]

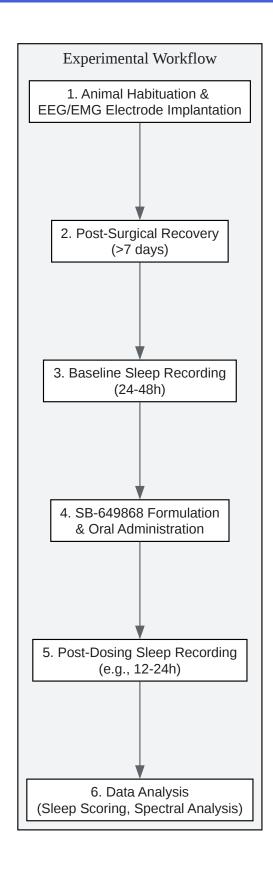
Effects of Oral SB-649868 Administration on Sleep Parameters in Rats

Data in the following table are estimated from preclinical studies involving oral administration of SB-649868 during the dark (active) phase.

Dose	Latency to NREM Sleep (min)	Total NREM Sleep (min <i>l</i> 12h)	Latency to REM Sleep (min)	Total REM Sleep (min <i>l</i> 12h)	Reference
Vehicle	~120	~250	~180	~30	[11]
10 mg/kg	~40	~300	~80	~75	[11]
30 mg/kg	~20	~325	~60	~85	[7][11]

Mandatory Visualizations

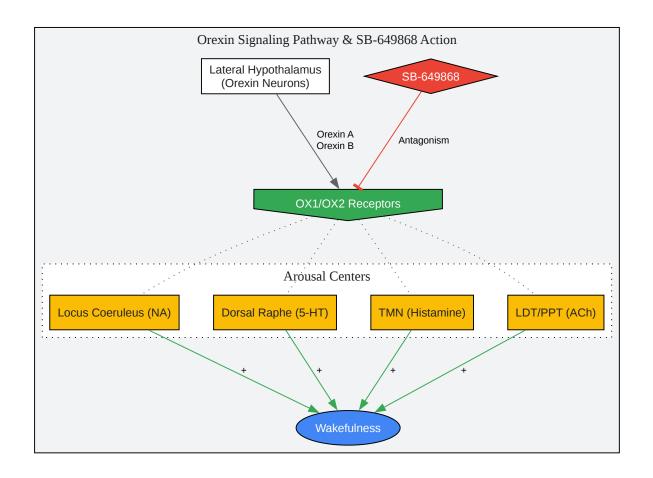




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Caption: Experimental workflow for assessing **SB-649868** effects on rat sleep.





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Caption: SB-649868 blocks orexin receptors, inhibiting arousal centers.

Experimental ProtocolsPreparation of SB-649868 Dosing Solution

SB-649868 is poorly soluble in water. A suspension or solution suitable for oral gavage can be prepared using common laboratory vehicles. The following protocol is a standard approach; however, formulation optimization may be required.



Materials:

- SB-649868 powder (CAS: 380899-24-1)[12]
- Vehicle: A 1:1 (v/v) mixture of PEG 400 and Labrasol® is a suitable option for enhancing solubility and absorption of lipophilic compounds.[13]
- Sterile conical tubes
- Vortex mixer and/or sonicator
- Analytical balance

Procedure:

- Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of rats, their average weight, and the desired dose (e.g., 10 or 30 mg/kg). The typical administration volume for rats is 5-10 mL/kg.[14]
 - Example Calculation for a 300g rat at 10 mg/kg with a 5 mL/kg volume:
 - Dose per rat = 10 mg/kg * 0.3 kg = 3 mg
 - Volume per rat = 5 mL/kg * 0.3 kg = 1.5 mL
 - Concentration = 3 mg / 1.5 mL = 2 mg/mL
- Prepare Vehicle: In a sterile conical tube, mix equal volumes of PEG 400 and Labrasol®. For example, mix 5 mL of PEG 400 and 5 mL of Labrasol® to make 10 mL of vehicle.
- Weigh SB-649868: Accurately weigh the required amount of SB-649868 powder.
- Dissolve/Suspend Compound: Gradually add the weighed powder to the prepared vehicle while continuously vortexing.
- Ensure Homogeneity: If the compound does not fully dissolve, use a bath sonicator to aid in creating a fine, homogenous suspension.



• Storage: Prepare the dosing solution fresh on the day of the experiment. Store at room temperature, protected from light, and vortex thoroughly before each administration to ensure uniform suspension.

Oral Administration (Gavage) Protocol

Materials:

- Prepared SB-649868 dosing solution
- Appropriately sized syringe (1-3 mL)
- Flexible plastic or stainless steel gavage needle (16-18 gauge for adult rats)[7][14]
- Personal Protective Equipment (PPE)

Procedure:

- Animal Handling: Acclimatize rats to handling for several days prior to the experiment to reduce stress.[8]
- Prepare the Dose: Vortex the dosing solution and draw the calculated volume into the syringe fitted with the gavage needle. Expel any air bubbles.
- Restraint: Firmly but gently restrain the rat. One effective method is to grasp the rat over the back and shoulders, using the thumb and forefinger to gently secure the head and prevent rotation.[9] The body should be held in a near-vertical position to straighten the path to the esophagus.
- Needle Insertion:
 - Measure the insertion depth by holding the gavage needle alongside the rat, from the tip of the nose to the last rib.[7]
 - Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it smoothly along the roof of the mouth toward the esophagus.[8]



- The rat should swallow as the tube passes. Never force the needle. If resistance is met, it may have entered the trachea. Withdraw immediately and re-attempt.
- Administer the Compound: Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger over 2-3 seconds to deliver the solution.
- Withdrawal and Monitoring: Smoothly withdraw the gavage needle. Return the rat to its home cage and monitor for at least 15-30 minutes for any signs of respiratory distress or adverse reactions.[15]

Protocol for Sleep Analysis via EEG/EMG

- A. Surgical Implantation of Electrodes
- Animal Preparation: Anesthetize male Sprague-Dawley or Wistar rats (250-300g) with an appropriate anesthetic (e.g., ketamine/xylazine cocktail or isoflurane).[6][16] Place the rat in a stereotaxic apparatus.
- Electrode Placement:
 - EEG Electrodes: Implant two stainless-steel screw electrodes over the frontal and parietal cortices for EEG recording.[16][17]
 - EMG Electrodes: Insert two flexible, insulated wire electrodes into the nuchal (neck)
 muscles to record EMG activity.[16][18]
 - Anchor Screw: Place an additional screw over a non-critical brain area (e.g., cerebellum)
 to serve as a ground and anchor.
- Headmount Assembly: Solder the electrode leads to a miniature connector plug. Secure the entire assembly to the skull using dental cement.[19]
- Post-Operative Care: Administer analgesics and allow the rat to recover for at least one
 week before starting experiments. House rats individually post-surgery to prevent damage to
 the headmount.[6][16]
- B. Polysomnographic Recording and Data Analysis



- Habituation: For several days before recording, connect the rat to the recording cable in its home cage to acclimate it to the setup.[19]
- · Recording:
 - Conduct a baseline recording for at least 24 hours before drug administration.
 - Administer SB-649868 or vehicle via oral gavage, typically at the beginning of the animal's active phase (dark cycle) to assess sleep-promoting effects.
 - Record EEG/EMG signals continuously for at least 12-24 hours post-administration.
- Data Analysis:
 - The recorded signals are typically amplified and filtered (e.g., EEG: 0.5-30 Hz; EMG: 10-100 Hz).[18]
 - Score the data manually or using automated software in 4 or 10-second epochs into three stages: Wake, NREM sleep, and REM sleep.[20]
 - Wake: Low-amplitude, high-frequency EEG; high EMG tone.
 - NREM Sleep: High-amplitude, low-frequency (delta waves) EEG; low EMG tone.
 - REM Sleep: Low-amplitude, theta-dominant EEG; muscle atonia (lowest EMG tone).[17]
 - Calculate key parameters such as total time in each stage, sleep latency (time to first NREM epoch), REM latency, and the number/duration of sleep bouts.

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